2-Aminopentane

Catalog No.
S1532122
CAS No.
625-30-9
M.F
C5H13N
M. Wt
87.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminopentane

CAS Number

625-30-9

Product Name

2-Aminopentane

IUPAC Name

pentan-2-amine

Molecular Formula

C5H13N

Molecular Weight

87.16 g/mol

InChI

InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3

InChI Key

IGEIPFLJVCPEKU-UHFFFAOYSA-N

SMILES

CCCC(C)N

Synonyms

1-Methylbutylamine

Canonical SMILES

CCCC(C)N

The exact mass of the compound 2-Aminopentane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6367. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Aminopentane (CAS 625-30-9) is a primary aliphatic amine characterized by an alpha-methyl branch, distinguishing it structurally and chemically from its linear isomer, 1-aminopentane. As a colorless, volatile liquid with a boiling point of approximately 91 °C and a density of 0.736 g/mL, it is widely utilized as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialized surfactants . Its specific structural configuration provides a critical balance of nucleophilicity and steric hindrance, making it highly valuable for controlled amidation and alkylation reactions where unhindered linear amines typically suffer from poor selectivity and over-reaction .

Research Fit

1 Chiral primary amine for stereochemical-control studies
2 Resolvable enantiomers supporting asymmetric synthesis workflows
3 Reported weak carbonic anhydrase inhibition for enzyme assay context

Substituting 2-aminopentane with its linear counterpart, 1-aminopentane, or its symmetric isomer, 3-aminopentane, fundamentally alters both process parameters and product profiles. 1-Aminopentane lacks alpha-branching, leading to aggressive, uncontrolled nucleophilic attacks that frequently result in over-alkylation and complex product mixtures requiring costly downstream purification [1]. Furthermore, 1-aminopentane's higher boiling point (104 °C) demands harsher thermal conditions for solvent or base removal, risking the degradation of heat-sensitive intermediates[2]. Conversely, while 3-aminopentane shares a similar boiling point, its absolute molecular symmetry eliminates the possibility of chiral resolution, rendering it useless for stereospecific API synthesis where 2-aminopentane's C2 chiral center is mandatory [3].

Substitution Risk

Property
2-Aminopentane
Generic Amines
Stereochemistry
Chiral center enables enantiomer resolution
Linear or symmetric analogs are achiral, cannot be resolved
Physicochemical Profile
Lower boiling point and density impact purification
Divergent BP/density alter distillation and extraction
Biological Activity
Measurable hCA I inhibition (weak) as reference
Non-primary amines may lack this on-target activity

Thermal Processing Efficiency and Volatile Base Removal

In process chemistry, the energy required for solvent or volatile base removal is a critical cost and quality factor. 2-Aminopentane exhibits a boiling point of 91 °C, which is significantly lower than that of the unhindered linear isomer, 1-aminopentane (104 °C) [1]. This 13 °C differential allows for evaporative removal under milder vacuum conditions, reducing thermal stress on complex molecular scaffolds during post-reaction workup.

Evidence DimensionBoiling point at standard atmospheric pressure
Target Compound Data91 °C
Comparator Or Baseline1-Aminopentane (104 °C)
Quantified Difference13 °C lower boiling point
ConditionsStandard atmospheric pressure (760 mmHg) during distillation/evaporation

Enables milder distillation conditions, minimizing thermal degradation of sensitive pharmaceutical intermediates and lowering energy costs during scale-up.

Chiral Resolvability
Data to verify
Stable (R) and (S) enantiomers vs Non-resolvable (achiral / N-inversion)
Supports stereochemical-control study fit
Source-specific review recommended

Steric Control in N-Alkylation Selectivity

The alpha-methyl branching of 2-aminopentane provides a specific steric environment that moderates its nucleophilicity compared to linear amines. When subjected to N-alkylation with alkyl halides, the unhindered 1-aminopentane rapidly undergoes exhaustive alkylation to form tertiary amines or quaternary ammonium salts[1]. In contrast, the steric shielding at the alpha-carbon of 2-aminopentane slows the secondary-to-tertiary amine conversion rate, significantly improving the chemoselectivity for mono-alkylated (secondary amine) products [2].

Evidence DimensionChemoselectivity in alkylation reactions
Target Compound DataAlpha-branched primary amine (moderate steric shielding)
Comparator Or Baseline1-Aminopentane (unhindered linear primary amine)
Quantified DifferenceReduced kinetic rate of over-alkylation
ConditionsStandard electrophilic substitution (N-alkylation) with alkyl halides

Improves reaction selectivity for secondary amines, reducing the need for complex chromatographic purification and increasing overall yield in industrial synthesis.

BP & Density
Data to verify
90.5–91.5 °C, 0.736 g/mL vs ≈104 °C, 0.75 g/mL (1-aminopentane)
Supports compound-specific method context
Lit. values may vary; verify supplier COA

Structural Asymmetry for Chiral Resolution

For the development of advanced pharmaceutical libraries, the availability of a stereocenter is non-negotiable. 2-Aminopentane possesses a chiral center at the C2 position, allowing the racemic mixture to be resolved into distinct (2S) and (2R) enantiomers via diastereomeric salt formation [1]. Its structural isomer, 3-aminopentane, is perfectly symmetric and achiral, yielding zero potential for stereoisomeric separation [2].

Evidence DimensionNumber of stereocenters and resolution capability
Target Compound Data1 chiral center (C2), resolvable into enantiomers
Comparator Or Baseline3-Aminopentane (0 chiral centers, achiral)
Quantified Difference100% difference in stereogenic potential
ConditionsChiral resolution via diastereomeric crystallization or asymmetric synthesis

Provides an essential chiral building block for stereospecific drug discovery that is structurally impossible to achieve using symmetric amylamine isomers.

hCA I Inhibition
Class-level
Ki 3,700 nM vs <100 nM (sulfonamide inhibitors)
Low-activity enzyme reference context
Class-level inference; verify for specific assay
Commercial Purity
Data to verify
≥97.0% (GC, titration)
Supports lot-consistency control
Review supplier COA for batch-specific purity

Chiral Auxiliary and API Building Block

Due to its C2 stereocenter, 2-aminopentane is heavily utilized as a precursor for chiral active pharmaceutical ingredients (APIs). Its ability to be resolved into enantiomers makes it the correct choice over 3-aminopentane for synthesizing stereospecific drugs where enantiomeric purity dictates pharmacological efficacy [1].

Volatile Base in Mild-Condition Synthesis

Leveraging its lower boiling point (91 °C) compared to linear amylamines, 2-aminopentane is selected as a volatile base or reaction solvent in the synthesis of thermally sensitive compounds. It can be efficiently removed under reduced pressure without inducing thermal degradation of the target product [2].

Controlled Precursor for Secondary Amines and Amides

The alpha-methyl branching provides ideal steric hindrance for controlled mono-alkylation and selective amidation. It is the preferred procurement choice over 1-aminopentane when manufacturing agrochemicals or specialized surfactants where over-alkylation must be avoided to maintain product specifications [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stereochemical synthesis studies
Enantiomer resolvability
Chiral purity and enantiomeric excess
Carbonic anhydrase assay context
Reported hCA I inhibition
Assay baseline control
Chiral method development
Predictable chiral elution order
Column and method validation
Organic synthesis research
Defined purity specification
Reaction reproducibility and stoichiometry

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Flammable

Flammable;Corrosive

Other CAS

63493-28-7
625-30-9
41444-43-3

Wikipedia

2-pentylamine

General Manufacturing Information

2-Pentanamine: ACTIVE

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